molecular formula C17H24N6 B2735044 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2380168-57-8

4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2735044
CAS No.: 2380168-57-8
M. Wt: 312.421
InChI Key: AFCCFMFFETWGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl group and the piperazine moiety. Common reagents used in these reactions include various alkylating agents, bases, and solvents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine can be compared with other similar compounds, such as:

    1-(4-(tert-Butyl)-6-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride: Similar in structure but with a different functional group.

    tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate:

Properties

IUPAC Name

4-tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-13-9-15(20-11-18-13)22-5-7-23(8-6-22)16-10-14(17(2,3)4)19-12-21-16/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCCFMFFETWGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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